R1498
CAS No.: 303196-31-8
Cat. No.: VC0540908
Molecular Formula: C18H15ClN4O
Molecular Weight: 338.79
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303196-31-8 |
|---|---|
| Molecular Formula | C18H15ClN4O |
| Molecular Weight | 338.79 |
| IUPAC Name | 5-(2-chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine |
| Standard InChI | InChI=1S/C18H19ClN4O/c1-10-16-18(23-22-10)20-15-8-7-11(24-2)9-13(15)17(21-16)12-5-3-4-6-14(12)19/h3-10,16,18,20,22-23H,1-2H3 |
| Standard InChI Key | DPNXJZDCWBJDSX-UHFFFAOYSA-N |
| SMILES | CC1C2C(NC3=C(C=C(C=C3)OC)C(=N2)C4=CC=CC=C4Cl)NN1 |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties
Structural and Physicochemical Characteristics
R1498 (CAS No. 303196-31-8) has the molecular formula C₁₈H₁₅ClN₄O with a molecular weight of 338.79 g/mol . Its structure incorporates a fused benzodiazepine-pyrazole core, which provides both structural stability and selective kinase inhibition .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₅ClN₄O | |
| Molecular Weight | 338.79 g/mol | |
| Storage Conditions | -20°C (powder), -80°C (in solvent) | |
| CAS Number | 303196-31-8 |
Kinase Inhibition Profile
R1498 exhibits nanomolar potency against Aurora kinases and VEGFR2, with moderate activity against CDK2. Key targets and their inhibition constants are summarized below:
| Target | IC₅₀/Kd (nM) | Functional Impact |
|---|---|---|
| Aurora Kinase A | 25 ± 6 | G2/M phase arrest, polyploidy |
| Aurora Kinase B | 167 ± 13 | Endoduplication, mitotic errors |
| VEGFR2 | 67 ± 4 | Inhibition of VEGF-driven angiogenesis |
| CDK2 | Micromolar | Reduced cell proliferation |
Mechanism of Action
Dual Antiangiogenic and Antiproliferative Effects
R1498 disrupts two interdependent pathways:
-
Angiogenesis: Suppresses VEGFR2 signaling, reducing endothelial cell migration and tube formation. In HUVECs, R1498 demonstrated IC₅₀ = 89 nM under VEGF stimulation, compared to 2,064 nM under FBS stimulation, highlighting its VEGF-specific antagonism .
-
Mitosis: Inhibits Aurora kinases, causing G2/M phase arrest and polyploidy. In BEL-7402 (HCC) and SGC-7901 (GC) cells, R1498 induced 57% G2/M accumulation (BEL-7402) and 75.5% G2/M arrest (SGC-7901) .
Preclinical Efficacy Studies
In Vitro Antitumor Activity
R1498 was tested against 16 cancer cell lines, with notable sensitivity in HCC and GC models:
| Cell Line (Cancer Type) | IC₅₀ (µM) | Source |
|---|---|---|
| BEL-7402 (HCC) | 7.81 | |
| SGC-7901 (GC) | 7.55 | |
| Hep3B (HCC) | ~8 | |
| QGY-7701 (GC) | ~8 | |
| Nasopharyngeal Carcinoma | 30.07 |
In Vivo Xenograft Models
R1498 demonstrated superior efficacy to sorafenib in multiple models:
| Model (Cancer Type) | TGI (%) | Tumor Regression | Dose (mg/kg) |
|---|---|---|---|
| BEL-7402 (HCC) | >80% | 80% regression | 25 BID |
| SGC-7901 (GC) | >80% | Partial regression | 25 BID |
| Sorafenib (BEL-7402) | ~60% | None | 30 QD |
Pharmacokinetic Profile
R1498 exhibits favorable oral bioavailability and therapeutic window:
-
Exposure: High plasma concentrations achieved at 25 mg/kg BID.
-
Safety: Minimal body weight loss (<10%) in efficacy studies .
Comparative Analysis with Sorafenib
R1498 outperformed sorafenib in head-to-head xenograft studies:
| Parameter | R1498 (25 mg/kg BID) | Sorafenib (30 mg/kg QD) |
|---|---|---|
| Tumor Growth Inhibition | >80% | ~60-70% |
| Tumor Regression | Observed | None |
| Body Weight Loss | <10% | ~15-20% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume